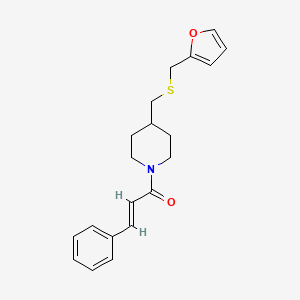

(E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2S/c22-20(9-8-17-5-2-1-3-6-17)21-12-10-18(11-13-21)15-24-16-19-7-4-14-23-19/h1-9,14,18H,10-13,15-16H2/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUKOXVPUBQBMW-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSCC2=CC=CO2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CSCC2=CC=CO2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound contains a furan ring, a piperidine moiety, and a phenylpropene structure, which contribute to its potential biological activity, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula of (E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is C₁₃H₁₇NOS, with a molecular weight of approximately 235.35 g/mol. The presence of the furan and piperidine rings enhances its reactivity and biological activity, while the phenyl group contributes to its pharmacological properties.

The mechanism of action of this compound is primarily attributed to its ability to interact with various biological targets. The furan ring and piperidine moiety can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological targets. This interaction may modulate the activity of enzymes or receptors involved in various physiological processes.

Biological Activities

Research indicates that (E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one exhibits several biological activities:

1. Anticancer Activity:

Studies have shown that the compound has significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl group can enhance its activity against specific cancer types.

2. Antimicrobial Properties:

The compound also exhibits antimicrobial activity. Its ability to disrupt bacterial membranes or inhibit essential bacterial enzymes has been documented in several studies, indicating potential applications in treating infections.

3. Neuroprotective Effects:

Given its piperidine structure, there is potential for neuroprotective effects, particularly in models of neurodegenerative diseases. Preliminary studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells.

Research Findings and Case Studies

Several studies have explored the biological activity of (E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against MCF7 breast cancer cells with an IC50 value comparable to doxorubicin. |

| Study 2 | Showed antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) lower than standard antibiotics. |

| Study 3 | Investigated neuroprotective effects in an Alzheimer’s model, revealing reduced markers of oxidative stress and inflammation. |

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights structural variations and their implications:

Key Observations :

- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) often exhibit improved solubility due to nitrogen lone pairs but may reduce membrane permeability. The piperidine core in the target compound balances lipophilicity and rigidity.

- Furan-Thioether vs. Thiophene : The furan-thioether group in the target compound introduces a sulfur atom and oxygen heterocycle, which may enhance metabolic stability compared to thiophene analogs (e.g., ).

- Substituent Effects : Fluorinated () or methoxylated () aryl groups increase electronegativity and bioavailability, whereas bulky groups (e.g., bis(4-methoxyphenyl)methyl in ) may hinder crystallization.

Pharmacological Activity Trends

- Antimicrobial Activity: Cinnamoyl derivatives with electron-withdrawing groups (e.g., fluorine in ) show lower MIC values against bacterial strains like A. actinomycetemcomitans . The furan-thioether group in the target compound may similarly enhance membrane disruption.

- Anticancer Potential: Compounds with extended π-systems (e.g., diphenylamino-thiophene in ) exhibit intercalation into DNA, a mechanism the target compound might share due to its conjugated cinnamoyl backbone.

Q & A

Q. What are the established synthetic routes for (E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one, and what reaction conditions optimize yield?

The compound can be synthesized via a multi-step approach:

- Step 1: Claisen-Schmidt condensation between a ketone (e.g., 4-(((furan-2-ylmethyl)thio)methyl)piperidine) and an aromatic aldehyde (e.g., benzaldehyde) under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone backbone .

- Step 2: Functionalization of the piperidine moiety with a thioether-linked furan group using nucleophilic substitution or thiol-ene "click" chemistry .

- Optimization: Microwave-assisted synthesis or reflux in anhydrous solvents (e.g., DMF) improves reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. How is the compound structurally characterized, and which spectroscopic techniques are most reliable?

Key characterization methods include:

- XRD crystallography for unambiguous confirmation of the (E)-configuration and spatial arrangement of the piperidine-thioether-furan substituent .

- NMR spectroscopy: and NMR (in CDCl) identify proton environments (e.g., vinyl protons at δ 6.8–7.5 ppm) and carbon shifts (e.g., carbonyl at ~190 ppm) .

- IR spectroscopy to detect C=O stretching (~1680 cm) and C=S vibrations (~650 cm) .

Q. What computational methods are used to predict the electronic properties of this compound?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates molecular orbitals, electrostatic potential surfaces, and HOMO-LUMO gaps. These models correlate with UV-Vis spectra (e.g., λ ~350 nm for π→π* transitions) .

Q. How should researchers handle safety and storage considerations for this compound?

- Safety: Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood .

- Storage: Stable under inert gas (N) at –20°C in amber vials to prevent photodegradation of the enone system .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Antimicrobial activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to assess IC values .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectral and computational models?

Discrepancies in predicted vs. observed NMR/IR peaks (e.g., thioether conformation) are resolved by refining XRD-derived torsion angles and comparing with DFT-optimized geometries. For example, non-coplanar arrangements of the furan-thioether group may explain deviations in NMR coupling constants .

Q. What challenges arise in modeling the thioether-furan substituent’s electronic effects using DFT?

The sulfur atom’s polarizability and lone pairs require hybrid functionals (e.g., M06-2X) for accurate charge distribution. Basis set superposition errors (BSSE) must be corrected in dimer calculations to model intermolecular interactions (e.g., π-stacking with phenyl rings) .

Q. How can regioselective modifications be achieved on the enone system?

- α-position: Electrophilic substitution (e.g., bromination) at the β-carbon of the enone under acidic conditions .

- β-position: Michael addition with nucleophiles (e.g., amines) in THF at 0°C . Monitoring via HPLC (C18 column, acetonitrile/water) ensures reaction specificity .

Q. What strategies validate the compound’s stability under physiological conditions?

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Piperidine modifications: Replace the thioether with sulfoxide/sulfone groups to enhance polarity and binding affinity .

- Furan substitution: Introduce electron-withdrawing groups (e.g., nitro) to modulate HOMO-LUMO gaps and redox potential .

- Data analysis: Multivariate regression correlates substituent effects with IC or MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.